グリセオフルビン酸

説明

グリセオフルビン酸は、抗真菌剤であるグリセオフルビンの代謝産物です。 無細胞アッセイにおいて、タンパク質凝集およびチューブリン重合を誘導する役割で知られています 。 この化合物の分子式はC₁₆H₁₅ClO₆、分子量は338.74 g/molです .

科学的研究の応用

Griseofulvic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its role in protein aggregation and tubulin polymerization.

Medicine: Explored for its potential antifungal properties and as a metabolite of griseofulvin.

Industry: Utilized in the development of new antifungal agents and other pharmaceuticals

生化学分析

Biochemical Properties

Griseofulvic Acid plays a significant role in biochemical reactions, particularly in the process of protein aggregation and tubulin polymerization

Molecular Mechanism

Its ability to induce protein aggregation and tubulin polymerization suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules .

準備方法

合成経路および反応条件

グリセオフルビン酸は、グリセオフルビンを含むさまざまな化学反応によって合成できます。一般的な方法の1つは、制御された条件下で特定の酸化剤を使用してグリセオフルビンを酸化することです。 反応には通常、メタノールまたはエタノールなどの溶媒が必要であり、室温で行われます .

工業生産方法

グリセオフルビン酸の工業生産では、多くの場合、大規模な酸化プロセスが用いられます。 これらのプロセスは、収量と純度を最適化するために、連続フロー反応器や自動制御システムなどの高度な技術を使用して、反応条件を常に一定に保ちます .

化学反応の分析

反応の種類

グリセオフルビン酸は、次のようなさまざまな化学反応を起こします。

酸化: グリセオフルビンからグリセオフルビン酸への変換。

還元: グリセオフルビン酸から他の代謝産物への潜在的な還元。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

溶媒: メタノール、エタノール、ジクロロメタン.

主要な生成物

グリセオフルビンの酸化の主要な生成物は、グリセオフルビン酸です。 使用する特定の試薬と条件に応じて、さまざまな還元または置換誘導体などの他の潜在的な生成物が含まれます .

科学研究への応用

グリセオフルビン酸は、科学研究において幅広い用途があります。

化学: 酸化および還元反応を研究するためのモデル化合物として使用されます。

生物学: タンパク質凝集およびチューブリン重合における役割について調査されています。

医学: 抗真菌特性とグリセオフルビンの代謝産物としての可能性について調査されています。

作用機序

グリセオフルビン酸は、主にタンパク質凝集とチューブリン重合を誘導することによって効果を発揮します。微小管と相互作用し、その集合と安定化を促進します。 この作用は、正常な細胞機能を阻害し、抗真菌効果をもたらします .

類似の化合物との比較

類似の化合物

グリセオフルビン: グリセオフルビン酸が由来する親化合物。

フルボ酸: 構造的特徴は似ていますが、生物学的活性は異なる別の化合物。

クロロゲン酸: いくつかの化学的特性を共有していますが、生物学的効果は異なります

独自性

グリセオフルビン酸は、グリセオフルビンの代謝産物としての特定の役割と、タンパク質凝集とチューブリン重合を誘導する能力によりユニークです。 これは、これらのプロセスを研究し、新しい抗真菌剤を開発するための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Griseofulvin: The parent compound from which griseofulvic acid is derived.

Fulvic Acid: Another compound with similar structural features but different biological activities.

Chlorogenic Acid: Shares some chemical properties but has distinct biological effects

Uniqueness

Griseofulvic acid is unique due to its specific role as a metabolite of griseofulvin and its ability to induce protein aggregation and tubulin polymerization. This makes it a valuable compound for studying these processes and developing new antifungal agents .

生物活性

Griseofulvic acid, a derivative of griseofulvin, has garnered attention for its diverse biological activities, particularly in the fields of antifungal, anticancer, and antiviral research. This article synthesizes current knowledge regarding the biological activity of griseofulvic acid, supported by data tables and case studies.

Overview of Griseofulvic Acid

Griseofulvin is an antifungal agent derived from the mold Penicillium griseofulvum, primarily used to treat dermatophyte infections. Griseofulvic acid is synthesized from griseofulvin through various chemical processes and has shown potential in multiple therapeutic areas beyond its antifungal properties.

Antifungal Activity

Griseofulvic acid exhibits significant antifungal activity against a variety of fungal pathogens. Its mechanism involves disruption of fungal cell division and interference with mitotic spindle formation, similar to its parent compound, griseofulvin.

Table 1: Antifungal Activity of Griseofulvic Acid

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL | |

| Trichophyton rubrum | 4 µg/mL |

Anticancer Properties

Recent studies have highlighted the anticancer potential of griseofulvic acid. It has been shown to inhibit the proliferation of various cancer cell lines by affecting microtubule dynamics during mitosis.

Case Studies:

- Colorectal Cancer : Griseofulvic acid demonstrated significant inhibition of HT-29 and COLO-205 cell lines with an IC50 value of 20 µM after 24 hours of treatment, indicating its potential as a therapeutic agent in colorectal cancer management .

- Liver Cancer : In Hep G2 cells, treatment with griseofulvic acid resulted in reduced cell viability and induced apoptosis through upregulation of pro-apoptotic factors such as Bax and p53 while downregulating anti-apoptotic factors like Bcl-2 .

Table 2: Anticancer Effects of Griseofulvic Acid

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Colorectal Cancer | HT-29 | 20 | Microtubule disruption |

| Liver Cancer | Hep G2 | 25 | Apoptosis induction |

| Cervical Cancer | HeLa | 35 | Cell cycle arrest |

Antiviral Activity

Griseofulvic acid has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies revealed that it binds effectively to the main protease and RNA-dependent RNA polymerase (RdRp) of the virus, suggesting potential as a therapeutic agent in COVID-19 treatment .

Table 3: Antiviral Activity Against SARS-CoV-2

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Main Protease | -9.5 | |

| RNA-dependent RNA Polymerase (RdRp) | -8.7 |

The biological activity of griseofulvic acid can be attributed to several mechanisms:

- Inhibition of Mitosis : By disrupting microtubule formation, it prevents proper cell division in both fungal and cancer cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating key apoptotic pathways.

- Antimicrobial Properties : Its ability to inhibit carbonic anhydrases in various microorganisms offers a novel approach to combatting drug-resistant strains .

特性

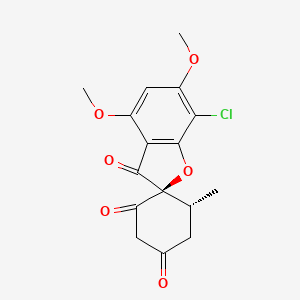

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQRSAKVWZVLDN-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-54-5 | |

| Record name | Griseofulvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRISEOFULVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。